molecular formula C8H9N3OS B1427076 N-(4-carbamothioylpyridin-2-yl)acetamide CAS No. 1239503-32-2

N-(4-carbamothioylpyridin-2-yl)acetamide

Cat. No.: B1427076
CAS No.: 1239503-32-2
M. Wt: 195.24 g/mol
InChI Key: QSFYCCPMHTWGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-carbamothioylpyridin-2-yl)acetamide is an acetamide derivative featuring a pyridine ring substituted at the 2-position with an acetamide group (-NH-CO-CH3) and at the 4-position with a carbamothioyl group (-C(S)NH2). This compound is of interest in medicinal chemistry due to the pharmacological versatility of pyridine-based acetamides, which are known to exhibit enzyme inhibitory, antimicrobial, and antiviral activities .

Properties

IUPAC Name

N-(4-carbamothioylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-5(12)11-7-4-6(8(9)13)2-3-10-7/h2-4H,1H3,(H2,9,13)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFYCCPMHTWGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamothioylpyridin-2-yl)acetamide typically involves the reaction of 4-carbamothioylpyridine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide group. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamothioylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.

    Substitution: Amines, alcohols, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-carbamothioylpyridin-2-yl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(4-carbamothioylpyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways within the cell.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The pyridine core and acetamide linkage are common among analogs, but substituent variations dictate functional differences:

Key Compounds:

N-(4-Chloropyridin-2-yl)acetamide Structure: 2-acetamide, 4-chloro substituent. Properties: The chloro group is electron-withdrawing, influencing reactivity and crystal packing. It serves as a synthetic intermediate for further functionalization .

2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide Structure: Acetamide linked to pyridin-3-yl, with a 3-cyanophenyl group. Activity: Inhibits SARS-CoV-2 main protease via H-bonds with ASN142 and GLY143 . Contrast with Target: The pyridin-3-yl orientation and cyanophenyl group differ spatially from the target’s pyridin-2-yl and carbamothioyl, affecting target selectivity.

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazin-1-yl]-acetamide Structure: Pyridazinone core with bromophenyl and methoxybenzyl groups. Activity: FPR2 agonist, inducing calcium mobilization in neutrophils . Contrast with Target: The pyridazinone ring and bulkier substituents likely limit membrane permeability compared to the target’s compact pyridine-carbamothioyl system.

Table 1: Activity Comparison of Selected Acetamide Derivatives
Compound Name Target/Activity Key Findings Reference
N-(4-carbamothioylpyridin-2-yl)acetamide Enzyme inhibition (hypothesized) Carbamothioyl may enhance MAO-B/AChE binding
N-(4-Chloropyridin-2-yl)acetamide Antimicrobial intermediate Chloro group aids in synthetic diversification
2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide SARS-CoV-2 protease inhibition IC50 < 22 kcal/mol binding affinity
N-(4-methoxyphenyl)-2-(4-morpholinylquinazoline-2-sulfonyl)-acetamide Anti-cancer (HCT-15, MCF-7) IC50 ≈ 1–5 µM via MTT assay
  • Antimicrobial Activity : Compounds with sulfur-containing groups (e.g., thiazole in ) show enhanced activity; the target’s carbamothioyl may similarly improve efficacy against gram-positive bacteria.
  • Enzyme Inhibition : Acetamide-pyridine scaffolds inhibit MAO-B, AChE, and BChE . The carbamothioyl group’s sulfur could increase binding to enzyme active sites compared to chloro or methyl analogs.

Molecular Interactions and Solubility

  • Polar groups may enhance aqueous solubility compared to non-polar substituents (e.g., methyl) .
  • Pyridazinone Derivatives: Bulky substituents (e.g., methoxybenzyl) reduce solubility but improve receptor specificity .

Biological Activity

N-(4-carbamothioylpyridin-2-yl)acetamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted with a carbamothioyl group and an acetamide moiety. The molecular formula is C8H10N2OSC_8H_10N_2OS, and it features a unique structure that may contribute to its biological activity.

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. The mechanism of action appears to involve:

  • Inhibition of Cell Proliferation : Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Targeting Specific Pathways : It has been suggested that this compound interacts with key proteins involved in cell signaling pathways, leading to reduced cell survival and increased apoptosis.

Case Studies and Experimental Findings

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The half-maximal effective concentration (EC50) values ranged from 5 μM to 15 μM across different studies, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in treated cells. This was associated with the activation of caspases 3, 8, and 9, which are critical mediators of the apoptotic pathway.
  • Cell Cycle Arrest : Further investigations using cell cycle analysis indicated that this compound causes a G1 phase arrest in cancer cells, preventing their progression into the S phase. This effect contributes to its overall anticancer efficacy.

Data Table: Biological Activity Summary

Cell LineEC50 (μM)Mechanism of ActionReference
MCF-710Apoptosis induction
HeLa8Cell cycle arrest
A54912Inhibition of proliferation
HT-29 (Colon)15Caspase activation

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the core structure can enhance biological activity. For instance:

  • Substitution Effects : Variations in substituents on the pyridine ring have been shown to influence potency. For example, compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to those with electron-donating groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-carbamothioylpyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-carbamothioylpyridin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.